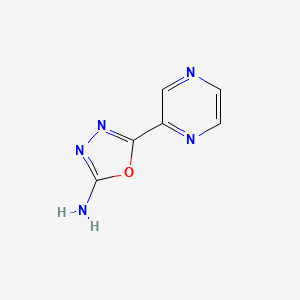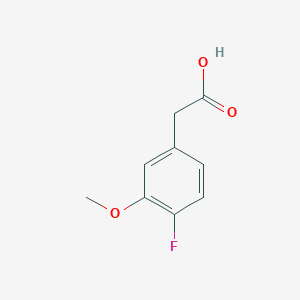
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine (PODA) is an organic compound with a wide range of uses in scientific research. It is a versatile compound that can be used in various laboratory experiments and has been studied extensively in the past few decades. PODA is an important building block for the synthesis of other compounds and its properties make it an ideal starting material for the development of novel drugs and other chemicals. PODA is also used in the synthesis of polymers, dyes, and in the production of insecticides.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- El-Azab et al. (2018) synthesized and characterized oxadiazole derivatives, including those related to 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine, using FT-IR and NMR spectroscopy. They found that these compounds exhibit nonlinear optical (NLO) properties and show promise as anti-tuberculosis agents (El-Azab et al., 2018).
- Nayak et al. (2013) reported the synthesis of similar compounds, detailing their structure using IR, NMR, and mass spectral data (Nayak et al., 2013).
Anticancer Applications
- Megally Abdo and Kamel (2015) synthesized oxadiazole derivatives that exhibited significant cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents (Megally Abdo & Kamel, 2015).
Biological Screening
- Zayed et al. (1984) conducted a biological screening of oxadiazole compounds, indicating their potential for further pharmacological applications (Zayed et al., 1984).
Solvothermal Interconversions
- Li et al. (2010) studied the solvothermal interconversions of oxadiazole derivatives, revealing important insights into their chemical behavior and potential applications in materials science (Li et al., 2010).
Synthesis and Energetic Material Applications
- Zhu et al. (2021) synthesized an energetic material precursor related to oxadiazole and characterized it using various techniques, indicating its potential in the field of energetic materials (Zhu et al., 2021).
Insecticidal Activities
- Qi et al. (2014) synthesized anthranilic diamides analogs containing oxadiazole rings and evaluated their insecticidal activities, finding that some compounds exhibited good activity against certain pests (Qi et al., 2014).
Synthesis and Antimicrobial Activities
- Bayrak et al. (2009) synthesized new triazole derivatives starting from oxadiazole and evaluated their antimicrobial activities, contributing to the understanding of their potential as antimicrobial agents (Bayrak et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have shown efficacy against the mycobacterium tuberculosis h37rv strain . The in silico investigations suggest that the target enzyme involved in the action of the compounds may be DprE1 .
Mode of Action
Based on the structure and activity of similar compounds, it is likely that this compound interacts with its target enzyme, possibly dpre1, leading to inhibition of its function .
Biochemical Pathways
Compounds with similar structures have been shown to inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with essential biochemical pathways in this organism .
Pharmacokinetics
In silico studies on similar compounds have predicted their adme properties, physicochemical characteristics, and drug-like qualities .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis, with minimum inhibitory concentration (mic) values of ≤2125 μM . This suggests that the compound may have a bactericidal or bacteriostatic effect on this organism.
Action Environment
Further experimental validation is necessary to ascertain the target responsible for the whole cell activity .
Biochemische Analyse
Biochemical Properties
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with various enzymes, including kinases and oxidoreductases, influencing their catalytic activities. The compound’s interaction with proteins often involves hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate. Additionally, this compound can act as an inhibitor for certain enzymes, thereby regulating metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, this compound can enhance or inhibit the transcription of specific genes, leading to changes in protein synthesis and cellular function . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, either as a substrate or an inhibitor. This binding can induce conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biochemical modulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects . At higher doses, it can induce toxicity, leading to cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects, beyond which toxicity becomes apparent . These findings highlight the importance of dosage optimization for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the citric acid cycle . By modulating these pathways, the compound can alter the levels of key metabolites, thereby affecting overall cellular metabolism. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), further influencing metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for lipid membranes. These factors determine its localization within cells and its overall bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects . Targeting signals and post-translational modifications can direct the compound to specific organelles, enhancing its efficacy in modulating cellular processes. For instance, localization in the mitochondria allows this compound to directly influence mitochondrial metabolism and energy production .
Eigenschaften
IUPAC Name |
5-pyrazin-2-yl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-6-11-10-5(12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDRJXVMVLJNNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649263 | |
| Record name | 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
717848-18-5 | |
| Record name | 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene](/img/structure/B1328158.png)

![N-(4'-Amino-3'-fluoro[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B1328166.png)
![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)


![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)

![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)
![9-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1328198.png)